molecular formula C8H7BrF3NO2S B1421253 4-Bromo-N-methyl-3-(trifluoromethyl)benzenesulfonamide CAS No. 1020253-01-3

4-Bromo-N-methyl-3-(trifluoromethyl)benzenesulfonamide

Cat. No. B1421253
M. Wt: 318.11 g/mol
InChI Key: NAECPINMLAJRLV-UHFFFAOYSA-N
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Description

  • Melting Point : 185-189°C (literature value)

Scientific Research Applications

Photodynamic Therapy and Photosensitization

  • 4-Bromo-N-methyl-3-(trifluoromethyl)benzenesulfonamide derivatives have been explored in the development of zinc phthalocyanine compounds. These compounds exhibit properties useful for photodynamic therapy, particularly in cancer treatment. Their effectiveness is attributed to high singlet oxygen quantum yield and appropriate photodegradation quantum yield, making them suitable as Type II photosensitizers (Pişkin, Canpolat, & Öztürk, 2020).
  • Similar zinc(II) phthalocyanine complexes containing benzenesulfonamide derivative substituents have been synthesized and characterized. These complexes demonstrate significant potential in photocatalytic applications due to their photophysical and photochemical properties (Öncül, Öztürk, & Pişkin, 2021).

Synthetic Chemistry and Drug Development

  • The compound has been used in the synthesis of various small molecular antagonists. These antagonists are investigated for potential applications in targeting HIV-1 infection prevention (Cheng De-ju, 2015).
  • In a related context, the chemical structure of benzenesulfonamide derivatives, including those with the trifluoromethyl group, has been utilized to develop potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These compounds exhibit varied biological activities and may serve as candidates for therapeutic development (Küçükgüzel et al., 2013).

Chemical Synthesis Methods

  • Efficient catalyst-free and metal-free methods have been developed for the bromoamidation of unactivated olefins using 4-(Trifluoromethyl)benzenesulfonamide. This approach is significant for organic synthesis, providing a simpler route for creating complex molecules (Yu, Chen, Cheng, & Yeung, 2015).
  • The synthesis of ynamides via copper-mediated coupling of dibromoalkenes with nitrogen nucleophiles has also been explored using similar sulfonamide compounds. This research contributes to the understanding of regioselective coupling in organic synthesis (Coste, Couty, & Evano, 2011).

properties

IUPAC Name

4-bromo-N-methyl-3-(trifluoromethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF3NO2S/c1-13-16(14,15)5-2-3-7(9)6(4-5)8(10,11)12/h2-4,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAECPINMLAJRLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC(=C(C=C1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10674357
Record name 4-Bromo-N-methyl-3-(trifluoromethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-N-methyl-3-(trifluoromethyl)benzenesulfonamide

CAS RN

1020253-01-3
Record name 4-Bromo-N-methyl-3-(trifluoromethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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